(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
(5-bromo-2-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-4(3-9)2-5(6)7-8/h2,9H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKUMPICZIXGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784533-05-6 | |
| Record name | (3-bromo-1-methyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromo 1 Methyl 1h Pyrazol 5 Yl Methanol
Precursor Synthesis and Functionalization Strategies
The initial phase of the synthesis focuses on assembling the substituted pyrazole (B372694) ring system. This involves forming the heterocyclic core and then introducing the required substituents—a bromine atom at the C3 position, a methyl group at the N1 position, and a methyl carboxylate group at the C5 position—with precise regiochemical control.
The synthesis of the pivotal intermediate, Methyl 3-Bromo-1-methyl-1H-pyrazole-5-carboxylate, can be achieved through several routes. One effective method involves the initial construction of a pyrazolone ring followed by a dehydroxy-bromination step.
A representative synthesis begins with the condensation of diethyl butynedioate with methylhydrazine. This reaction forms the pyrazole ring and yields 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com The "hydroxy" group at the C5 position exists in tautomeric equilibrium with the keto form, creating a pyrazolone structure. This hydroxyl group is then replaced by a bromine atom. This transformation can be accomplished by treating the hydroxypyrazole with a brominating agent like tribromooxyphosphorus (POBr₃). google.com The reaction, typically conducted in a solvent such as acetonitrile (B52724) under reflux, results in the formation of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com While this specific patent describes the ethyl ester, a similar process using dimethyl butynedioate or subsequent transesterification would yield the target methyl ester.
An alternative pathway involves building the brominated pyrazole core first and then introducing the carboxylate. For example, 3-aminocrotononitrile can be treated with hydrazine hydrate to form 3-amino-5-methylpyrazole. google.com The amino group can then be converted to a bromine atom via a Sandmeyer-type reaction using sodium nitrite in the presence of hydrobromic acid and a copper(I) bromide catalyst to yield 3-methyl-5-bromopyrazole. google.comguidechem.com The methyl group at the C5 position is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412). google.comguidechem.com The resulting 5-bromo-1H-pyrazole-3-carboxylic acid would then require N-methylation and esterification to yield the final intermediate.
A significant challenge in the synthesis of N-substituted pyrazoles is controlling the position of alkylation, as the pyrazole ring contains two reactive nitrogen atoms (N1 and N2). The reaction of an unsymmetrically substituted pyrazole with an alkylating agent can lead to a mixture of regioisomers. mdpi.com Achieving high regioselectivity for the desired N1-methylated product is crucial for an efficient synthesis.
The regiochemical outcome of N-alkylation is influenced by several factors, including steric hindrance from existing substituents, the electronic nature of the pyrazole ring, and the specific reaction conditions (base, solvent, alkylating agent). nih.gov Research has shown that for many 3-substituted pyrazoles, alkylation can be directed to the N1 position under specific conditions. For instance, using a potassium carbonate base in a DMSO solvent system has been effective for achieving regioselective N1-alkylation.
| Method | Reagents & Conditions | Selectivity Outcome | Reference |
|---|---|---|---|
| Standard Alkylation | Methyl Iodide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Can produce mixtures of N1 and N2 isomers, regioselectivity is substrate-dependent. | nih.gov |
| Masked Reagent Alkylation | α-halomethylsilanes, followed by fluoride source (e.g., TBAF) | Highly regioselective for the N1 position (often >99:1). | acs.org |
Introducing a bromine atom at a specific position on the pyrazole ring requires careful selection of the halogenation strategy. Direct electrophilic bromination of the pyrazole ring, for example with N-bromosuccinimide (NBS), typically occurs preferentially at the electron-rich C4 position. pharmacyfreak.com Therefore, to achieve bromination at the C3 or C5 position, alternative methods are necessary.
As mentioned previously, one of the most effective strategies is the conversion of a hydroxypyrazole (pyrazolone) to a bromopyrazole. Reagents such as phosphorus oxybromide (POBr₃) are highly effective for this dehydroxy-bromination, directly replacing the hydroxyl group with a bromine atom. google.com This method is particularly useful as it leverages the reactivity of the pyrazolone tautomer to direct the halogenation to the desired C3 or C5 position.
Another powerful method for the regioselective introduction of a halogen is the Sandmeyer reaction. This process involves the conversion of a primary aromatic amine (aminopyrazole) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group can then be displaced by a bromide, typically using a copper(I) bromide catalyst. google.comguidechem.com This protocol allows for the precise placement of the bromine atom based on the position of the initial amino group.
| Halogenation Target | Method | Typical Reagent(s) | Key Feature |
|---|---|---|---|
| C4-Position | Electrophilic Substitution | N-Bromosuccinimide (NBS) | Direct bromination of the unsubstituted pyrazole core. |
| C3/C5-Position | Dehydroxy-bromination | Phosphorus Oxybromide (POBr₃) | Requires a hydroxypyrazole (pyrazolone) precursor. |
| C3/C5-Position | Sandmeyer Reaction | NaNO₂, HBr, CuBr | Requires an aminopyrazole precursor. |
Reduction Pathways for the Installation of the Hydroxymethyl Group
The final step in the synthesis of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is the conversion of the methyl carboxylate group of the key intermediate into a primary alcohol (hydroxymethyl group). This transformation is a reduction reaction that requires a suitable reducing agent.
Lithium aluminum hydride (LiAlH₄, LAH) is a potent and widely used reducing agent in organic synthesis. d-nb.info It is particularly effective for the reduction of carboxylic acid derivatives, including esters, to their corresponding primary alcohols. masterorganicchemistry.comyoutube.com The reduction of Methyl 3-Bromo-1-methyl-1H-pyrazole-5-carboxylate to (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is efficiently carried out using LAH.
The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LAH with water. The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. youtube.com This is followed by the departure of the methoxide leaving group and a second hydride addition to the intermediate aldehyde, ultimately leading to an aluminum alkoxide species. A subsequent aqueous workup step, often with the careful addition of water and/or acid, protonates the alkoxide to yield the final primary alcohol product. youtube.com
While Lithium Aluminum Hydride is highly effective, it is a very powerful and often unselective reducing agent. masterorganicchemistry.com It will readily reduce a wide variety of functional groups, which can be a disadvantage in the synthesis of more complex molecules where other reducible groups must be preserved. The concept of chemoselectivity refers to a reagent's ability to react with one functional group in the presence of others.
If other reducible groups were present on the pyrazole ring, a more chemoselective reducing agent might be required. Several other hydride reagents are available that offer milder or more selective reductions. For instance, lithium borohydride (LiBH₄) is less reactive than LAH but is still capable of reducing esters to alcohols. Its milder nature can sometimes allow for greater selectivity.
Emerging and Optimized Synthetic Approaches
Recent advancements in synthetic organic chemistry have provided new avenues for the efficient synthesis of pyrazole derivatives. These methods often focus on increasing reaction rates, improving yields, and promoting greener chemical processes.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. dergipark.org.trrsc.orglew.ro Compared to conventional heating methods, microwave irradiation offers rapid and uniform heating of the reaction mixture, which can lead to significantly reduced reaction times, often from hours to minutes, and improved product yields. jpsionline.commdpi.com For the synthesis of pyrazole derivatives, microwave-assisted protocols have been successfully employed for various reaction types, including cyclocondensation and cross-coupling reactions. nih.govnih.govnih.gov
While a specific microwave-assisted protocol for the direct synthesis of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is not extensively detailed in the literature, the principles of MAOS can be applied to its synthesis. A plausible approach could involve the microwave-assisted cyclization of a suitably substituted hydrazine with a β-dicarbonyl compound, followed by bromination and functional group manipulation, or the functionalization of a pre-existing pyrazole core under microwave irradiation. For instance, the synthesis of substituted pyrazoles has been achieved with high efficiency by reacting substituted hydrazines with β-ketoesters under microwave irradiation. dergipark.org.tr
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Pyrazole Derivative
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 10-14 hours | 4-7 minutes | mdpi.com |
| Yield | 36.9-48.6% | 54-81% | mdpi.com |
| Solvent | Often requires organic solvents | Can sometimes be performed solvent-free or in green solvents |
The use of catalysts is fundamental in modern organic synthesis to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. For the synthesis of pyrazole derivatives, a variety of catalyst systems have been explored.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly relevant for the functionalization of the pyrazole ring. mdpi.com For instance, a pre-existing bromo-pyrazole can be coupled with various partners to introduce molecular diversity. While this is more applicable to the further modification of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol, the synthesis of the core structure itself can also be facilitated by catalysis.
Transition-metal catalysts can play a crucial role in the regioselective functionalization of the pyrazole ring. rsc.org For the introduction of the bromine atom at the 3-position, catalytic bromination methods could offer advantages over traditional reagents in terms of selectivity and reduced waste. Similarly, catalysts can be employed in the cyclization step to control the regiochemistry of the resulting pyrazole. Copper-based catalysts, for example, have been used in the synthesis of pyrazoles. mdpi.com
Table 2: Examples of Catalyst Systems in Pyrazole Synthesis and Functionalization
| Catalyst System | Reaction Type | Application in Pyrazole Synthesis | Reference |
| Palladium Acetate (B1210297) with Phosphine Ligands | Suzuki-Miyaura Coupling | Arylation of bromo-pyrazoles | mdpi.com |
| Copper(II) Salts | Oxidation of Catechol | Model for catalytic cycles in synthesis | mdpi.com |
| Rhodium Complexes | C-H Activation | Direct functionalization of the pyrazole ring | rsc.org |
Methodological Aspects of Reaction Optimization
To develop a robust and efficient synthesis for (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol, systematic optimization of the reaction conditions is crucial. Modern methodologies such as Response Surface Methodology provide a structured approach to this optimization process.
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. mdpi.comscirp.org It allows for the evaluation of the effects of multiple factors and their interactions on a response variable, such as yield or purity. kashanu.ac.ir By fitting a polynomial equation to the experimental data, an optimal set of conditions can be identified with a minimum number of experiments. ias.ac.in
For the synthesis of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol, RSM could be employed to optimize key reaction parameters. A Box-Behnken or Central Composite Design could be utilized to study the effects of variables such as temperature, reaction time, catalyst loading, and reactant stoichiometry on the yield of the desired product.
Table 3: Hypothetical Experimental Design for RSM Optimization of a Pyrazole Synthesis
| Factor | Variable | Level 1 | Level 2 | Level 3 |
| A | Temperature (°C) | 80 | 100 | 120 |
| B | Time (min) | 30 | 60 | 90 |
| C | Catalyst Loading (mol%) | 1 | 2 | 3 |
| Response | Yield (%) | - | - | - |
The data obtained from such an experimental design would be used to generate a response surface plot, visually representing the relationship between the variables and the yield, thereby identifying the optimal reaction conditions.
In-process monitoring, a key component of Process Analytical Technology (PAT), involves the real-time analysis of a chemical reaction as it occurs. mt.comagilent.com This approach provides a deeper understanding of the reaction kinetics, helps to identify the formation of intermediates and byproducts, and ensures the reaction proceeds to completion under optimal conditions. nih.gov
For the synthesis of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol, several in-process monitoring techniques could be implemented. In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to track the disappearance of starting materials and the appearance of the product by monitoring characteristic vibrational bands. rsc.org For example, the consumption of a carbonyl group in a precursor and the formation of the pyrazole ring could be monitored in real-time.
High-Performance Liquid Chromatography (HPLC) is another powerful tool for in-process monitoring. europeanpharmaceuticalreview.com By automatically sampling the reaction mixture at regular intervals, the concentration of reactants, intermediates, and the final product can be quantified, providing a detailed kinetic profile of the reaction. This data is invaluable for understanding the reaction mechanism and for ensuring consistent product quality.
Table 4: Potential In-Process Monitoring Techniques for Pyrazole Synthesis
| Technique | Information Provided | Advantages |
| In-situ FTIR | Real-time tracking of functional group changes, reaction kinetics. | Non-invasive, provides immediate feedback. |
| Online HPLC | Quantitative concentration data of all components, impurity profiling. | Highly sensitive and specific, provides detailed kinetic data. |
| Raman Spectroscopy | Complementary vibrational information to FTIR, suitable for aqueous media. | Can be used with fiber optic probes for remote monitoring. |
By integrating these advanced synthetic and analytical methodologies, the synthesis of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol can be significantly improved, paving the way for its efficient and controlled production for various applications.
Chemical Reactivity and Transformation of 3 Bromo 1 Methyl 1h Pyrazol 5 Yl Methanol
Reactivity Profiles of the Pyrazole (B372694) Bromine Moiety
The bromine atom situated at the C-3 position of the pyrazole ring is a key handle for introducing molecular diversity. Its reactivity is governed by the electronic properties of the pyrazole heterocycle and the influence of the substituents at other positions.
Nucleophilic Substitution Reactions of the Bromine
Direct nucleophilic aromatic substitution (SNAr) of the bromine on the pyrazole ring is generally challenging. The pyrazole ring is an electron-rich aromatic system, which disfavors attack by nucleophiles. mdpi.com Consequently, reactions of this type typically require harsh conditions or the presence of strongly electron-withdrawing groups on the ring to activate the substrate, which are absent in this molecule. Therefore, pathways other than direct SNAr are generally preferred for functionalizing the C-3 position.
Metal-Catalyzed Cross-Coupling Reactions at the C-3 Position (e.g., Palladium-Catalyzed)
The C-Br bond at the C-3 position is an ideal site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context, offering mild and efficient routes to a wide range of derivatives. mdpi.com The versatility of this approach allows for the coupling of the pyrazole core with various partners.
Key palladium-catalyzed cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters to generate C-C coupled products. This is one of the most widely used methods for creating biaryl structures. acs.org
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, to install alkynyl moieties.
Buchwald-Hartwig Amination: The formation of C-N bonds by coupling with primary or secondary amines, providing access to substituted aminopyrazoles. nih.gov
Heck Coupling: The reaction with alkenes to introduce vinyl groups at the C-3 position.
These transformations are valued for their high functional group tolerance, which is critical given the presence of the reactive hydroxymethyl group on the molecule.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (Aryl) |
| Sonogashira | R-C≡CH | C-C (Alkynyl) |
| Buchwald-Hartwig | R₂NH | C-N |
| Heck | H₂C=CHR | C-C (Vinyl) |
Electronic and Steric Effects of Bromine on Pyrazole Reactivity
Electronic Effects: Bromine is an electronegative atom, exerting an electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyrazole ring, influencing the acidity of the ring protons and the basicity of the ring nitrogens. Conversely, through resonance, the lone pairs on the bromine can donate electron density to the ring (+R effect), a common feature of halogens on aromatic systems.
Steric Effects: The presence of the bromine atom at the C-3 position provides steric bulk, which can direct the approach of reagents in reactions involving the adjacent N-2 nitrogen or other parts of the ring. Spectroscopic studies on substituted pyrazoles have shown that substituents on the ring can affect the conformation of other groups attached to it. nih.gov
Transformations Involving the Hydroxymethyl Functional Group
The hydroxymethyl group at the C-5 position is a primary alcohol, making it amenable to a wide range of classical alcohol transformations.
Esterification and Etherification Reactions
The primary alcohol can be readily converted to esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification: This can be achieved by reacting (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol with carboxylic acids (under Fischer esterification conditions), acid chlorides, or acid anhydrides. Base-catalyzed acylation, for instance using triethylamine (B128534) with an acyl chloride, is often an efficient method. researchgate.net
Etherification: The formation of ethers can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide).
| Reaction | Typical Reagents | Product Functional Group |
| Esterification | Acyl Chloride, Pyridine | Ester |
| Etherification | NaH, then Alkyl Halide | Ether |
Oxidation Pathways to Aldehydes and Carboxylic Acids
The oxidation state of the carbon in the hydroxymethyl group can be increased to yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.
Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage ((3-Bromo-1-methyl-1H-pyrazol-5-yl)carbaldehyde), mild and controlled oxidizing agents are necessary. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation.
Oxidation to Carboxylic Acids: Using strong oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid (3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid). Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium(III) chloride with an co-oxidant are effective for this purpose. The synthesis of various pyrazole carboxylic acid esters often proceeds from such oxidized intermediates. researchgate.net
| Target Product | Example Oxidizing Agent |
| Aldehyde | Dess-Martin Periodinane (DMP) |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) |
Derivatization for Prodrug or Linker Development
The hydroxymethyl group at the 5-position of the pyrazole ring is a prime site for derivatization to create prodrugs or to incorporate the molecule into larger constructs such as linkers for antibody-drug conjugates (ADCs).
Prodrug Strategies:
The primary alcohol functionality can be readily converted into more lipophilic ester or carbonate derivatives. These modifications can enhance the molecule's ability to cross cellular membranes. Once inside the target cell, endogenous esterases can cleave the ester or carbonate group, releasing the active parent drug. This strategy is a common approach in drug design to improve pharmacokinetic properties. mdpi.com
Another potential prodrug approach involves the formation of ether linkages. While generally more stable than esters, certain ether-based prodrugs can be designed for cleavage under specific physiological conditions.
Linker Development for ADCs:
In the context of ADCs, the hydroxymethyl group can serve as a handle for attaching a linker molecule, which in turn is connected to a cytotoxic payload. fluorochem.co.uknih.gov Ether linkages are often employed in this context due to their greater stability in the bloodstream compared to esters. nih.gov The linker itself can be designed to be cleavable under the specific conditions of the tumor microenvironment, ensuring targeted release of the drug. nih.gov
Bioisosteric Replacement:
The hydroxymethyl group can also be replaced with other functional groups that are bioisosteric, meaning they have similar physical or chemical properties that result in broadly similar biological properties. This can be a strategy to modulate the compound's potency, selectivity, or metabolic stability. researchgate.netdrugbank.comcambridgemedchemconsulting.comresearchgate.netrsc.org
Table 1: Potential Derivatizations of the Hydroxymethyl Group
| Derivative Type | Potential Advantage | Relevant Transformation |
| Ester Prodrug | Improved lipophilicity, enzymatic cleavage | Esterification with carboxylic acids or acyl halides |
| Carbonate Prodrug | Enhanced membrane permeability, enzymatic release | Reaction with chloroformates |
| Ether-linked Linker | Increased stability for ADC applications | Williamson ether synthesis |
| Bioisosteric Replacement | Modulation of biological activity and metabolism | Oxidation to an aldehyde or carboxylic acid, followed by further functionalization |
Reactivity of the Pyrazole Heterocycle
The pyrazole ring in (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is an aromatic system, and its reactivity is influenced by the substituents present: the bromo group, the methyl group on the nitrogen, and the hydroxymethyl group.
The pyrazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In 1-substituted pyrazoles, the 4-position is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack. The presence of a deactivating bromo group at the 3-position and a hydroxymethyl group at the 5-position further reinforces the preference for substitution at the C4 position.
Halogenation:
Further halogenation of the pyrazole ring, for instance, with bromine or N-bromosuccinimide (NBS), would be expected to occur regioselectively at the 4-position. smolecule.com
Nitration:
Nitration of 1-methylpyrazole (B151067) derivatives typically occurs at the 4-position when using nitrating agents like nitric acid in sulfuric acid or acetyl nitrate. nih.govsemanticscholar.orgcdnsciencepub.comresearchgate.net Given the substitution pattern of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol, nitration would be predicted to yield the 4-nitro derivative.
Sulfonation:
Sulfonation of 1-methylpyrazole derivatives can also be achieved, leading to the corresponding sulfonic acid at the 4-position. frontierspecialtychemicals.comnih.gov
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Electrophile | Reagent Example | Predicted Product |
| Br⁺ | Br₂ / FeBr₃ | (3-Bromo-4-bromo-1-methyl-1H-pyrazol-5-yl)methanol |
| NO₂⁺ | HNO₃ / H₂SO₄ | (3-Bromo-1-methyl-4-nitro-1H-pyrazol-5-yl)methanol |
| SO₃ | Fuming H₂SO₄ | 5-(hydroxymethyl)-3-bromo-1-methyl-1H-pyrazole-4-sulfonic acid |
The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is already substituted with a methyl group, while the N2 nitrogen is a pyridine-like nitrogen.
N-Alkylation and Quaternization:
Since the N1 position is already occupied, further alkylation is not possible at this site. However, the N2 nitrogen can act as a nucleophile and react with alkyl halides to form a quaternary pyrazolium (B1228807) salt. This modification would introduce a positive charge to the molecule, significantly altering its physical and biological properties. The alkylation of 1-methylpyrazoles to form quaternary salts is a known transformation. google.comnih.govresearchgate.netresearchgate.netresearchgate.net
N-Oxidation:
The pyridine-like N2 nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. mdpi.comresearchgate.net The formation of an N-oxide can influence the electronic properties of the pyrazole ring and provide a new site for further functionalization.
Table 3: Potential Modifications of the Pyrazole Nitrogen Atoms
| Reaction Type | Reagent Example | Product Type |
| Quaternization | Methyl iodide | 3-Bromo-5-(hydroxymethyl)-1,2-dimethyl-1H-pyrazol-2-ium iodide |
| N-Oxidation | m-CPBA | (3-Bromo-1-methyl-2-oxido-1H-pyrazol-5-yl)methanol |
Applications of 3 Bromo 1 Methyl 1h Pyrazol 5 Yl Methanol As a Synthetic Building Block
Construction of Complex Heterocyclic Systems
The structure of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is ideally suited for the synthesis of elaborate heterocyclic frameworks. The pre-constructed pyrazole (B372694) ring provides a foundational scaffold upon which further complexity can be built, streamlining synthetic routes that might otherwise require de novo ring construction.
The pyrazole motif is a cornerstone in the design of novel research compounds, particularly in the field of drug discovery. nih.gov The title compound is an excellent starting material for generating diverse pyrazole-containing scaffolds. The bromine atom at the 3-position is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. For instance, Suzuki, Sonogashira, Stille, or Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position.
Simultaneously, the hydroxymethyl group at the 5-position offers another site for modification. It can be oxidized to an aldehyde or a carboxylic acid, which can then participate in reactions such as reductive amination, Wittig reactions, or amide bond formations. This dual functionality allows for the systematic development of substituted pyrazoles to explore structure-activity relationships (SAR). nih.gov
Below is a table summarizing potential synthetic transformations for creating diverse pyrazole scaffolds from (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol.
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Scaffold Feature |
| 3-Bromo | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | 3-Aryl/heteroaryl pyrazole |
| 3-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl pyrazole |
| 3-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino pyrazole derivative |
| 5-Hydroxymethyl | Oxidation | PCC, DMP, or Swern conditions | 5-Formyl pyrazole (aldehyde) |
| 5-Hydroxymethyl | Oxidation | Jones reagent, KMnO₄ | 5-Carboxylic acid pyrazole |
| 5-Hydroxymethyl | Etherification | Alkyl halide, base (e.g., NaH) | 5-(Alkoxymethyl) pyrazole |
The creation of chemical libraries for high-throughput screening is a fundamental strategy in identifying new drug leads. (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is an attractive building block for such libraries due to its inherent features. The N-methyl group prevents tautomerism, ensuring that derivatives exist as a single, well-defined constitutional isomer, which is crucial for interpreting biological data. The presence of two modifiable sites allows for the generation of a large number of distinct compounds from a single starting material, efficiently populating chemical space with novel pyrazole derivatives. These libraries can be designed to target a wide range of biological systems, as pyrazole derivatives are known to exhibit diverse pharmacological activities. mdpi.com
Development of Advanced Chemical Intermediates
Beyond its direct use in creating final compounds, (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol functions as an advanced intermediate, simplifying complex synthetic pathways.
In multi-step synthesis, using a pre-functionalized core like (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol can significantly reduce the number of synthetic steps compared to building the pyrazole ring from acyclic precursors. nih.govresearchgate.net Chemists can devise synthetic routes where either the bromo or the hydroxymethyl group is manipulated first, depending on the desired final structure and the compatibility of subsequent reaction conditions.
For example, a synthetic plan could involve:
Protecting the hydroxymethyl group (e.g., as a silyl (B83357) ether).
Performing a cross-coupling reaction at the 3-position.
Deprotecting the alcohol.
Oxidizing the alcohol to an aldehyde for further elaboration.
This strategic, stepwise modification provides a controlled and efficient path to highly functionalized target molecules that would be challenging to access otherwise.
Divergent synthesis is a powerful approach where a single substrate is converted into a range of structurally distinct products. nih.gov (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol is an ideal substrate for such strategies. The two functional groups can be addressed selectively to create different classes of compounds.
A divergent synthesis approach is illustrated below:
This approach allows a research program to efficiently generate a wide array of analogues from a common intermediate, facilitating rapid exploration of a chemical series.
Preparation of Research Compounds for Specific Molecular Interactions
The ultimate goal of synthesizing novel molecules in medicinal chemistry is often to achieve a specific interaction with a biological target, such as an enzyme or a receptor. The pyrazole scaffold is a proven pharmacophore that can be tailored for this purpose. acs.org By using (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol, chemists can systematically introduce various substituents at the 3- and 5-positions. This allows for the fine-tuning of a compound's steric, electronic, and hydrogen-bonding properties to optimize its binding affinity and selectivity for a specific molecular target. For instance, an aryl group introduced at the 3-position via a Suzuki reaction could fit into a hydrophobic pocket of an enzyme, while the group derived from the 5-hydroxymethyl function could form a critical hydrogen bond with a nearby amino acid residue.
Design and Synthesis of Pyrazole-Derived Ligands for Protein Binding Studies
Use in the Synthesis of BAF Complex Modulators
The BAF (Brg/Brm-associated factors) complex is a key regulator of chromatin structure and gene expression, and its modulation is a promising therapeutic strategy for various diseases, including cancer. Although pyrazole-containing molecules have been explored as scaffolds for various epigenetic modulators, the direct application of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol in the synthesis of BAF complex modulators has not been specifically reported in the accessible scientific literature. The development of small molecules that target components of the BAF complex is an active area of research, and the structural features of this pyrazole derivative could potentially be exploited in the future design of such modulators.
Role in the Synthesis of MCL-1 Inhibitors
Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein that is overexpressed in many cancers, making it an attractive target for cancer therapy. The development of small molecule inhibitors of MCL-1 is a significant focus of oncological research. Pyrazole-based scaffolds have been identified as a promising starting point for the design of potent and selective MCL-1 inhibitors. However, a direct synthetic route to MCL-1 inhibitors that explicitly utilizes (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol as a starting material or key intermediate is not described in the currently available literature. Research in this area often involves the synthesis of complex heterocyclic systems where the pyrazole core is assembled from acyclic precursors or other pyrazole derivatives.
Application in the Synthesis of DHODH Inhibitors
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a validated therapeutic target for autoimmune diseases and cancer. Numerous DHODH inhibitors with diverse chemical structures have been developed, with some containing a pyrazole core. While the pyrazole moiety is a recognized pharmacophore in some DHODH inhibitors, the specific use of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol in the synthesis of these inhibitors is not detailed in the reviewed scientific publications. The synthesis of potent DHODH inhibitors often involves multi-step sequences where the core heterocyclic structures are built and functionalized, but a direct linkage to this particular starting material has not been established in the public domain.
Advanced Characterization Techniques in 3 Bromo 1 Methyl 1h Pyrazol 5 Yl Methanol Research
Spectroscopic Methodologies for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. ¹H NMR, specifically, provides information about the chemical environment, number, and connectivity of hydrogen atoms (protons) in a molecule.
In the case of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule: the N-methyl group, the methylene (B1212753) group of the hydroxymethyl substituent, the pyrazole (B372694) ring proton, and the hydroxyl proton. Based on data from structurally similar pyrazole derivatives, the anticipated chemical shifts (δ) can be predicted. For instance, the proton on the pyrazole ring (H-4) typically appears as a singlet in the aromatic region, while the N-methyl protons also appear as a sharp singlet. mdpi.commdpi.com The methylene protons adjacent to the hydroxyl group would likely appear as a singlet, and the hydroxyl proton's signal can vary in position and may be broad.
Table 1: Predicted ¹H NMR Spectral Data for (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ (Methyl) | ~3.4 - 3.7 | Singlet | 3H |
| C-CH₂-OH (Methylene) | ~4.6 | Singlet | 2H |
| C-H (Pyrazole Ring) | ~5.7 - 6.3 | Singlet | 1H |
Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Liquid Chromatography (LCMS) using a soft ionization technique like Electrospray Ionization (ESI), it allows for the analysis of relatively polar and thermally labile molecules like (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol.
The primary piece of information from an ESI-MS experiment is the mass-to-charge ratio (m/z) of the molecular ion. For (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol (molecular formula C₅H₇BrN₂O), the monoisotopic mass is 189.97418 Da. uni.lu Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
In ESI, the compound is often observed as protonated or sodiated adducts. Predicted m/z values for common adducts of the target molecule have been calculated. uni.lu For example, the protonated molecule ([M+H]⁺) would show isotopic peaks around m/z 190.98146 and 192.97941. uni.lu Further analysis of fragmentation patterns can provide additional structural confirmation. A common fragmentation pathway for this molecule would be the loss of a water molecule ([M+H-H₂O]⁺), resulting in an ion with an m/z of approximately 172.97144. uni.lu
Table 2: Predicted m/z Values for Molecular Ions and Adducts of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol in ESI-MS
| Adduct | Formula | Predicted m/z (for ⁷⁹Br) |
|---|---|---|
| [M]⁺ | C₅H₇BrN₂O⁺ | 189.97363 |
| [M+H]⁺ | C₅H₈BrN₂O⁺ | 190.98146 |
| [M+Na]⁺ | C₅H₇BrNaN₂O⁺ | 212.96340 |
| [M+K]⁺ | C₅H₇BrKN₂O⁺ | 228.93734 |
Source: Data predicted by computational tools. uni.lu
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in synthetic chemistry for monitoring reaction progress, assessing product purity, and isolating the target compound.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a synthesized compound. It utilizes a column packed with a stationary phase and a liquid mobile phase pumped at high pressure to separate the components of a mixture. For a moderately polar compound like (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol, a reverse-phase HPLC method (e.g., using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol) would be suitable. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of a chemical reaction. nih.gov A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). By comparing the spot of the reaction mixture to spots of the starting materials, chemists can determine when the reactants have been consumed and the product has formed. The different components separate based on their affinity for the stationary and mobile phases, appearing as distinct spots on the plate when visualized under UV light or with a chemical stain. nih.gov
Following the completion of a synthesis, column chromatography is the standard method for purifying the desired product from unreacted starting materials, reagents, and byproducts. mdpi.comgoogle.com This technique works on the same principles as TLC but on a much larger scale. The crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, such as silica gel. mdpi.com A solvent system (eluent), often a mixture like ethyl acetate (B1210297) and petroleum ether, is then passed through the column. researchgate.net Components of the mixture travel down the column at different rates, allowing for the separation and collection of the pure (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol in fractions. mdpi.com
Preparation of Isotopically Labeled Analogues for Mechanistic Studies
The elucidation of reaction mechanisms and the study of metabolic pathways involving (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol rely significantly on the use of its isotopically labeled analogues. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the molecular structure provides a powerful tool for tracing the fate of atoms and molecules through complex chemical and biological transformations. These labeled compounds are indispensable in advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing researchers to gain deep insights into reaction kinetics, intermediate formation, and bond-cleavage processes.
General Strategies for Isotopic Labeling
The synthesis of isotopically labeled (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol can be approached through several strategic routes, primarily centered on the incorporation of labeled precursors during the synthesis or post-synthetic isotopic exchange reactions. The choice of strategy depends on the desired position of the label, the availability of labeled starting materials, and the stability of the label under various reaction conditions.
For instance, the introduction of a deuterium label on the methyl group attached to the pyrazole nitrogen can be achieved by utilizing deuterated methylhydrazine (CH₃DNHNH₂, CD₃NHNH₂) during the initial pyrazole ring formation. Similarly, ¹³C-labeling of the pyrazole ring backbone can be accomplished by employing ¹³C-enriched precursors in the cyclization step. For example, a ¹³C-labeled 1,3-dicarbonyl compound can be reacted with methylhydrazine to form the pyrazole ring with the isotope incorporated at a specific carbon position.
Another common technique is hydrogen-deuterium (H/D) exchange, where protons in the molecule are replaced with deuterium atoms from a deuterium-rich source, such as deuterated water (D₂O) or deuterated solvents, often in the presence of a catalyst. This method is particularly useful for labeling labile protons or protons at positions susceptible to deprotonation-reprotonation equilibria.
Detailed Research Applications and Findings
While specific studies detailing the preparation of isotopically labeled (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol for mechanistic investigations are not extensively reported in publicly available literature, the principles of isotopic labeling are well-established within the broader context of pyrazole chemistry. Research on related pyrazole derivatives demonstrates the utility of this approach. For example, deuterated pyrazoles have been synthesized to study reaction mechanisms involving 1,3-dipolar cycloadditions. researchgate.net
In hypothetical mechanistic studies involving (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol, labeled analogues could be employed to:
Trace Reaction Pathways: By following the isotopic label, researchers can determine which bonds are broken and formed during a reaction, providing direct evidence for a proposed mechanism. For instance, if the methanol (B129727) group is oxidized to an aldehyde, a deuterium label on the methylene bridge (-CD₂OH) would be expected to be retained or lost depending on the oxidation mechanism.
Determine Kinetic Isotope Effects (KIEs): The rate of a reaction can be affected by the presence of a heavier isotope at a position involved in bond breaking or rehybridization in the rate-determining step. Measuring the KIE by comparing the reaction rates of the labeled and unlabeled compounds can provide crucial information about the transition state of the reaction.
Elucidate Metabolic Fates: In biological systems, isotopically labeled compounds are used to track the metabolic transformation of a parent molecule. By analyzing the structure of metabolites and the position of the isotopic label, researchers can map out metabolic pathways.
Hypothetical Isotopically Labeled Analogues and Their Applications
The following interactive table outlines potential isotopically labeled analogues of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol and their prospective applications in mechanistic studies.
| Labeled Compound Name | Position of Isotope(s) | Potential Application in Mechanistic Studies |
| (3-Bromo-1-(methyl-d₃)-1H-pyrazol-5-yl)methanol | N-methyl group (CD₃) | Investigating reactions involving the N-methyl group, such as demethylation or rearrangement. |
| (3-Bromo-1-methyl-1H-pyrazol-5-yl)methan-d₂-ol | Methylene bridge of the methanol group (-CD₂OH) | Studying oxidation, reduction, or substitution reactions at the methanol moiety and determining kinetic isotope effects. |
| (3-Bromo-1-methyl-1H-pyrazol-5-¹³C-yl)methanol | C5 position of the pyrazole ring | Tracing the pyrazole ring through multi-step syntheses or metabolic pathways. Useful in ¹³C NMR studies to probe the electronic environment of this carbon. |
| (3-Bromo-1-methyl-1H-¹⁵N₂-pyrazol-5-yl)methanol | Both nitrogen atoms in the pyrazole ring | Elucidating the mechanism of pyrazole ring formation and cleavage reactions using ¹⁵N NMR spectroscopy. |
| (4-Deuterio-3-bromo-1-methyl-1H-pyrazol-5-yl)methanol | C4 position of the pyrazole ring | Probing electrophilic substitution reactions at the C4 position and investigating the role of this position in intermolecular interactions. |
Q & A
Q. What are the recommended synthetic routes for (3-bromo-1-methyl-1H-pyrazol-5-yl)methanol, and how can reaction conditions be optimized for higher yields?
Methodological Answer :
- Core synthesis : Start with 1-methyl-1H-pyrazole derivatives. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., THF, 0–5°C). Subsequent hydroxymethylation via formylation followed by reduction (e.g., NaBH₄ or LiAlH₄) yields the target alcohol .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominating agents to avoid over-bromination. Use anhydrous solvents and inert atmospheres to prevent side reactions .
Q. How is structural characterization of (3-bromo-1-methyl-1H-pyrazol-5-yl)methanol performed using spectroscopic techniques?
Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The hydroxymethyl group (–CH₂OH) typically shows a triplet near δ 4.5–5.0 ppm (1H) and a carbon signal at δ 60–65 ppm. Bromine’s inductive effect deshields adjacent pyrazole protons .
- IR spectroscopy : Confirm the –OH stretch (~3200–3400 cm⁻¹) and pyrazole ring vibrations (C=N at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in crystalline (3-bromo-1-methyl-1H-pyrazol-5-yl)methanol derivatives inform supramolecular design?
Methodological Answer :
- Graph-set analysis : Use X-ray crystallography (e.g., SHELX programs ) to identify hydrogen-bond motifs (e.g., R₂²(8) or C(4) chains). The –OH group often acts as a donor, while pyrazole N atoms serve as acceptors .
- Design implications : Modify substituents to stabilize specific motifs. For example, introducing electron-withdrawing groups enhances N-acceptor strength, directing crystal packing .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR) for this compound?
Methodological Answer :
- Dynamic effects : Check for rotational isomerism in the hydroxymethyl group. Variable-temperature NMR can reveal coalescence of split peaks, indicating conformational exchange .
- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish between target signals and byproducts from incomplete bromination or oxidation .
Q. How can computational methods predict the reactivity of (3-bromo-1-methyl-1H-pyrazol-5-yl)methanol in cross-coupling reactions?
Methodological Answer :
- DFT calculations : Model the bromine atom’s leaving-group propensity. Calculate activation energies for Suzuki-Miyaura coupling using Pd catalysts. Compare aryl boronic acid substituents’ electronic effects .
- Experimental validation : Correlate computed barriers with reaction yields under varying conditions (e.g., ligand choice, solvent polarity) .
Safety and Environmental Considerations
Q. What are the critical safety protocols for handling (3-bromo-1-methyl-1H-pyrazol-5-yl)methanol due to its brominated and potentially toxic nature?
Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
